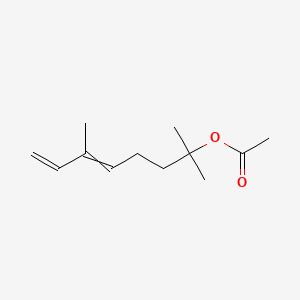

2,6-Dimethylocta-5,7-dien-2-yl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dimethylocta-5,7-dien-2-yl acetate is an organic compound with the molecular formula C12H20O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diene and an acetate group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-5,7-dien-2-yl acetate typically involves the esterification of 2,6-dimethylocta-5,7-dien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.

化学反应分析

Types of Reactions

2,6-Dimethylocta-5,7-dien-2-yl acetate undergoes several types of chemical reactions, including:

Oxidation: The diene moiety can be oxidized to form epoxides or diols.

Reduction: The acetate group can be reduced to form the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Halides, amines

科学研究应用

Chemistry

In the realm of chemistry, 2,6-Dimethylocta-5,7-dien-2-yl acetate serves as a crucial intermediate in synthesizing various organic compounds. Its unique diene structure allows for multiple chemical transformations including oxidation and reduction reactions:

| Type of Reaction | Common Reagents | Major Products |

|---|---|---|

| Oxidation | m-CPBA, OsO4 | Epoxides, Diols |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | SOCl2, PBr3 | Halides, Amines |

Biology

The compound acts as a precursor for synthesizing biologically active molecules. Its structural features enable it to interact with biological systems effectively. Research indicates potential therapeutic properties that warrant further investigation .

Medicine

In medical research, this compound is studied for its potential use in drug formulations due to its favorable pharmacokinetic properties. It may enhance the efficacy of certain drugs when used as an excipient or active ingredient.

Industry

This compound finds extensive use in the fragrance and flavor industry due to its pleasant fruity odor. It is employed in manufacturing perfumes and flavoring agents in food products. Additionally, it is utilized in various consumer products such as cosmetics and cleaning agents .

High-Performance Liquid Chromatography (HPLC)

The analysis of this compound can be performed using reverse-phase HPLC methods. The Newcrom R1 HPLC column is particularly effective for separating this compound under optimized conditions using a mobile phase of acetonitrile and water .

Case Studies

-

Fragrance Development:

A study explored the incorporation of this compound into various fragrance formulations. Results indicated that it significantly enhanced the overall scent profile while maintaining stability over time. -

Pharmacological Research:

Investigations into the compound's effects on specific biological pathways revealed its potential role in modulating enzyme activity related to metabolic processes. -

Consumer Product Formulation:

The compound was utilized in formulating a new line of eco-friendly cleaning products. Consumer feedback highlighted its effectiveness and pleasant scent as key selling points.

作用机制

The mechanism of action of 2,6-Dimethylocta-5,7-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The diene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

2,6-Dimethylocta-5,7-dien-2-yl acetate can be compared with other similar compounds, such as:

Geranyl acetate: Similar structure but different functional groups.

Linalyl acetate: Another acetate ester with a similar molecular framework.

Citronellyl acetate: Shares the acetate group but has a different carbon skeleton.

These compounds share some similarities in their chemical properties and applications but differ in their specific structures and reactivity, making this compound unique in its own right.

生物活性

2,6-Dimethylocta-5,7-dien-2-yl acetate (CAS Number: 72214-23-4) is a volatile organic compound with significant biological activity. This compound is of interest due to its potential applications in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- InChI Key : JAVBVYXSVDXAQK-UHFFFAOYSA-N

- LogP : 3.82

Antioxidant Activity

Recent studies have indicated that this compound exhibits notable antioxidant properties. It has been shown to modulate the activity of various enzymes involved in oxidative stress response:

| Enzyme | Effect |

|---|---|

| Superoxide Dismutase | Increased activity |

| Catalase | Modulated activity |

| Peroxidase | Enhanced activity |

The compound reduces reactive oxygen species (ROS) production and promotes the activity of low-molecular-weight antioxidants, which is crucial for cellular protection against oxidative damage .

Antimicrobial Activity

The antimicrobial effects of this compound have been explored in various studies. It has demonstrated effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | Not specified |

| Candida albicans | Not specified |

The compound's mechanism involves disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death .

Anticancer Properties

Research has also highlighted the potential anticancer properties of this compound. The compound induces apoptosis in cancer cells through various pathways:

- Inhibition of Cyclin-D1 : This leads to cell cycle arrest.

- Activation of Autophagy : Involvement of MAP1LC3B and caspase pathways.

- Reduction of Vascular Endothelial Growth Factor (VEGF) : Decreases tumor-induced immunosuppression.

These mechanisms suggest that the compound may enhance the efficacy of conventional cancer therapies by modulating tumor microenvironments and promoting cancer cell death .

Case Studies

A recent study evaluated the effects of ozone treatment on marjoram plants, which resulted in increased levels of this compound. The treatment led to enhanced antioxidant enzyme activities and improved resistance against pathogens due to the elevated production of this compound .

Another study focused on synthesizing derivatives of vitamin K with liposoluble substituents similar to those found in this compound. These derivatives showed promising anti-SARS-CoV-2 activity in vitro, indicating the potential for this class of compounds in antiviral applications .

属性

CAS 编号 |

72214-23-4 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC 名称 |

[(5E)-2,6-dimethylocta-5,7-dien-2-yl] acetate |

InChI |

InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,8H,1,7,9H2,2-5H3/b10-8+ |

InChI 键 |

JAVBVYXSVDXAQK-CSKARUKUSA-N |

SMILES |

CC(=CCCC(C)(C)OC(=O)C)C=C |

手性 SMILES |

C/C(=C\CCC(C)(C)OC(=O)C)/C=C |

规范 SMILES |

CC(=CCCC(C)(C)OC(=O)C)C=C |

Key on ui other cas no. |

72214-23-4 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。